molecular formula C11H17FO3 B15045571 Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate

Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate

Cat. No.: B15045571
M. Wt: 216.25 g/mol
InChI Key: UYMCHAKTOBUMRZ-UHFFFAOYSA-N
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Description

Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate is an organic compound with a unique structure that includes a fluorine atom, a ketone group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate typically involves the fluorination of a cyclooctane derivative followed by esterification. One common method is the fluorination of cyclooctanone using a fluorinating agent such as Selectfluor. The resulting 1-fluoro-2-oxocyclooctanone is then esterified with ethanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors for phase-transfer catalysis has been explored to optimize the reaction conditions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ketone and ester groups can also participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups and ring size, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17FO3

Molecular Weight

216.25 g/mol

IUPAC Name

ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate

InChI

InChI=1S/C11H17FO3/c1-2-15-10(14)11(12)8-6-4-3-5-7-9(11)13/h2-8H2,1H3

InChI Key

UYMCHAKTOBUMRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCCCC1=O)F

Origin of Product

United States

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